N-(4-ethoxyphenyl)aminosulfonamide
Overview
Description
N-(4-ethoxyphenyl)aminosulfonamide is an organosulfur compound with the molecular formula C8H12N2O3S. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an aminosulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)aminosulfonamide typically involves the reaction of 4-ethoxyaniline with sulfonamide precursors under controlled conditions. One common method is the condensation of 4-ethoxyaniline with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(4-ethoxyphenyl)aminosulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)aminosulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of folate synthesis, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)aminosulfonamide
- N-(4-chlorophenyl)aminosulfonamide
- N-(4-methylphenyl)aminosulfonamide
Uniqueness
N-(4-ethoxyphenyl)aminosulfonamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .
Biological Activity
N-(4-ethoxyphenyl)aminosulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. The ethoxy group enhances its solubility and biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides often act as inhibitors of various enzymes. For instance, some studies have demonstrated that related compounds exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for physiological processes such as respiration and acid-base balance. The compound has shown significant selectivity towards CA IX, with an IC50 value ranging from 10.93 nM to 25.06 nM, indicating its potential for targeted therapeutic applications in cancer treatment .
- Induction of Apoptosis : Research indicates that this compound analogs can induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positivity suggests a significant apoptotic effect, with a reported increase from 0.18% to 22.04% in late apoptotic cells .
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The compound's derivatives have been evaluated against various bacterial strains, demonstrating promising antibacterial and anti-biofilm activities, which could be beneficial in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties; however, empirical data on toxicity profiles remains limited.
Properties
IUPAC Name |
1-ethoxy-4-(sulfamoylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-2-13-8-5-3-7(4-6-8)10-14(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJENRUALCGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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